molecular formula C7H14BNO2Si B13410263 1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid

1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid

Cat. No.: B13410263
M. Wt: 183.09 g/mol
InChI Key: HOVRSPIHWATYGK-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid is an organosilicon compound that features both a trimethylsilyl group and a boronic acid group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid typically involves the introduction of the trimethylsilyl group and the boronic acid group onto a pyrrole ring. One common method involves the reaction of a pyrrole derivative with trimethylsilyl chloride in the presence of a base such as triethylamine to form the trimethylsilyl-protected pyrrole. This intermediate can then be reacted with a boronic acid derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as fluoride ions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Fluoride sources such as tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Pyrrole derivatives with various functional groups replacing the trimethylsilyl group.

Scientific Research Applications

1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

    Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid involves its ability to interact with various molecular targets through its boronic acid and trimethylsilyl groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(Trimethylsilyl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrrole ring.

    1-(Trimethylsilyl)-1H-pyrrole: Lacks the boronic acid group, making it less versatile in certain applications.

    1-(Trimethylsilyl)-1H-pyrrol-2-ylboronic acid: Similar but with the boronic acid group attached at a different position on the pyrrole ring.

Uniqueness

1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid is unique due to the combination of the trimethylsilyl and boronic acid groups on the pyrrole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H14BNO2Si

Molecular Weight

183.09 g/mol

IUPAC Name

(1-trimethylsilylpyrrol-3-yl)boronic acid

InChI

InChI=1S/C7H14BNO2Si/c1-12(2,3)9-5-4-7(6-9)8(10)11/h4-6,10-11H,1-3H3

InChI Key

HOVRSPIHWATYGK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C=C1)[Si](C)(C)C)(O)O

Origin of Product

United States

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